2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N8O2S/c1-19-12(16-17-18-19)23-7-11(21)15-9-6-10(14-8-13-9)20-2-4-22-5-3-20/h6,8H,2-5,7H2,1H3,(H,13,14,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHQNUYYBVYMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC(=NC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrazole Ring: Starting from a suitable nitrile, the tetrazole ring can be formed using azide sources under acidic or basic conditions.
Thioether Formation: The tetrazole can be converted to a thioether by reacting with a suitable thiol.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the morpholine-substituted pyrimidine with the tetrazole-thioether intermediate under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Key Synthetic Routes
The compound is synthesized via nucleophilic substitution reactions involving chloroacetamide intermediates and tetrazole-thiol derivatives. A representative pathway involves:
-
Step 1 : Reaction of 6-morpholinopyrimidin-4-amine with chloroacetyl chloride in DMF, catalyzed by triethylamine (Et₃N), to form N-(6-morpholinopyrimidin-4-yl)chloroacetamide .
-
Step 2 : Thiolation of the chloroacetamide intermediate with 1-methyl-1H-tetrazole-5-thiol under basic conditions (e.g., K₂CO₃ in DMF) to yield the final product .
Reaction Conditions Table
Functional Group Reactivity
-
Tetrazole-Thioether (–S–C₃N₄–) :
-
Acetamide (–NHCO–) :
-
Morpholinopyrimidine :
Oxidation of Tetrazole-Thioether
Reaction with mCPBA in dichloromethane produces sulfoxide and sulfone derivatives. The mechanism involves electrophilic sulfur oxidation:
Byproducts : Overoxidation to sulfone is minimized by controlling stoichiometry (1:1 mCPBA) .
Hydrolysis of Acetamide
Under acidic conditions (6M HCl, reflux, 6h):
Byproducts : Partial decomposition of morpholine ring observed at prolonged reaction times (>8h) .
Stability and Degradation
-
pH Sensitivity : Stable in pH 4–8; hydrolyzes rapidly in strongly acidic (pH <2) or basic (pH >10) conditions .
Key Challenges and Research Gaps
Scientific Research Applications
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Preliminary studies suggest that derivatives of similar structures demonstrate significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential for development as an antimicrobial agent.
Anticancer Properties
Investigations into the cytotoxic effects of this compound reveal selective activity against certain cancer cell lines. For example, compounds with similar structural motifs have shown significant growth inhibition in human cancer cells while sparing normal cells. This selective cytotoxicity makes it a candidate for further development in cancer therapeutics.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurodegenerative diseases. This inhibition could be leveraged for therapeutic strategies in conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared below with structurally related thioacetamide derivatives (Table 1):
Key Observations :
- Tetrazole vs. Triazinoindole: The target compound’s tetrazole group may offer superior metabolic stability compared to the triazinoindole core in ’s analogs, which are bulkier and less polar .
- Morpholinopyrimidine vs.
- Brominated Derivatives : Bromine substitution (e.g., in 25) improves steric bulk and halogen bonding but may reduce solubility compared to the target’s morpholine group .
Pharmacological Aspects
- Apoptosis Induction: Compound 4c () shares the tetrazole-thioacetamide motif with the target and demonstrates apoptosis activity, albeit weaker than cisplatin. This suggests the target may have similar mechanisms, though potency would depend on the morpholinopyrimidine group’s target affinity .
- Solubility and Bioavailability : The morpholine ring in the target compound likely improves pharmacokinetics over brominated (25) or phenyl-substituted (4c) analogs, which face higher lipophilicity and clearance risks .
Biological Activity
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The tetrazole ring and the morpholinopyrimidine moiety suggest diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₁N₅OS
- Molecular Weight : 229.28 g/mol
- CAS Number : 1226439-46-8
The biological activity of this compound can be attributed to its structural features:
- Tetrazole Ring : Known for its ability to mimic carboxylic acids, tetrazoles are often involved in enzyme inhibition and receptor binding.
- Morpholinopyrimidine Group : This moiety is associated with various biological activities, including inhibition of protein kinases and other enzymes.
Biological Activity Studies
Recent studies have evaluated the biological activity of similar tetrazole derivatives, which can provide insights into the potential effects of this compound.
Anticholinesterase Activity
A study focused on tetrazole derivatives demonstrated that compounds containing the tetrazole ring showed varying degrees of acetylcholinesterase (AChE) inhibition. For instance, certain derivatives exhibited inhibition percentages ranging from 14% to 29% at specific concentrations, indicating potential neuroprotective effects relevant to conditions like Alzheimer's disease .
| Compound | Inhibition Percentage (1 mM) | Inhibition Percentage (0.1 mM) |
|---|---|---|
| Compound 2 | 29.56% | 24.38% |
| Compound 3 | 24.38% | 12.96% |
| Compound 5 | 17.71% | 4.69% |
Protein Tyrosine Phosphatase Inhibition
Another study highlighted the synthesis and evaluation of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). One derivative showed an IC50 value of 4.48 µM, indicating significant inhibitory activity which could be beneficial in managing diabetes through enhanced insulin signaling .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide, and how can reaction conditions be optimized?
- The synthesis typically involves sequential functionalization of the pyrimidine core. For example, the morpholino group is introduced via nucleophilic substitution at the 6-position of 4-chloropyrimidine under reflux in aprotic solvents (e.g., DMF) with a tertiary amine catalyst. The tetrazole-thioacetamide moiety is then coupled using a thiol-alkylation strategy, often requiring a base like K₂CO₃ and polar solvents (e.g., DMSO) at 60–80°C . Optimization should focus on solvent selection, temperature control, and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Use a combination of analytical techniques:
- HPLC-MS : To confirm molecular weight ([M+H]+) and detect impurities.
- 1H/13C NMR : Verify substituent integration (e.g., morpholino protons at δ 3.6–3.8 ppm, tetrazole methyl at δ 4.0 ppm) and absence of residual solvents.
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
- Purity ≥95% is critical for biological assays; consider recrystallization from ethanol/water mixtures if needed.
Q. What in vitro models are suitable for preliminary cytotoxicity screening?
- Prioritize cancer cell lines with documented sensitivity to pyrimidine derivatives, such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). Use the MTT assay with a 48–72 hr exposure period. Include NIH/3T3 (mouse fibroblast) as a non-cancerous control to assess selectivity. Dose ranges should span 1–100 μM, with IC50 calculations via nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity?
- Systematically modify:
- Tetrazole ring : Replace the 1-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to probe steric effects on target binding.
- Morpholino group : Substitute with piperazine or thiomorpholine to alter solubility and hydrogen-bonding capacity.
- Acetamide linker : Introduce halogenated or methylene-spaced variants to enhance metabolic stability.
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
- Discrepancies may arise from differential expression of target proteins or metabolic enzymes.
- Proteomic Profiling : Use Western blotting or ELISA to quantify expression levels of suspected targets (e.g., Src, Akt) in resistant vs. sensitive lines.
- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify inactivation pathways (e.g., CYP3A4-mediated oxidation).
- Combination Studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) to uncover additive effects .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Kinase Inhibition Profiling : Screen against a panel of 50+ kinases using ATP-binding competition assays (e.g., KinomeScan).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein denaturation shifts in treated vs. untreated cells.
- Transcriptomic Analysis : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax) .
Methodological Considerations
Q. How should researchers address solubility challenges in in vivo models?
- Formulate the compound as a nanosuspension using poloxamer 407 or PEG-400 as stabilizers. For oral administration, prepare a suspension in 0.5% methylcellulose. Validate bioavailability via LC-MS/MS plasma pharmacokinetics (Cmax, AUC0–24h) .
Q. What statistical approaches are appropriate for analyzing dose-response data with high variability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
